molecular formula C12H12O2 B15332964 3,5,8-Trimethyl-2H-chromen-2-one

3,5,8-Trimethyl-2H-chromen-2-one

Cat. No.: B15332964
M. Wt: 188.22 g/mol
InChI Key: WQINIDWRLXNROW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,8-Trimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. In this method, 3-acetyl-8-methoxy-2H-chromen-2-one is reacted with different aldehydes using piperidine as a catalyst . The reaction is typically carried out under base-catalyzed conditions, resulting in the formation of chalcone hybrids.

Industrial Production Methods

Industrial production of this compound often involves the use of green chemistry principles. This includes the use of green solvents and catalysts to minimize environmental impact. For example, lipase (Mucor miehei) in ionic liquids has been used as a catalyst in a three-component reaction to produce chromenes .

Chemical Reactions Analysis

Types of Reactions

3,5,8-Trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes.

Scientific Research Applications

3,5,8-Trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,8-Trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3,5,8-Trimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3,5,8-trimethylchromen-2-one

InChI

InChI=1S/C12H12O2/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3

InChI Key

WQINIDWRLXNROW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)OC2=C(C=C1)C)C

Origin of Product

United States

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